molecular formula C15H20BrNO3S B2378937 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide CAS No. 898425-50-8

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

Cat. No.: B2378937
CAS No.: 898425-50-8
M. Wt: 374.29
InChI Key: VDEHXBRYKZWCQN-UHFFFAOYSA-N
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Description

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a chemical compound with the molecular formula C11H12BrNO3S . It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C11H12BrNO3S . It contains a benzamide core with a bromine atom on the benzene ring and a tetrahydrothiophene dioxido group attached via an amide linkage .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (318.19), and its molecular formula (C11H12BrNO3S) . Other properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate for Complex Molecules : This compound serves as an intermediate in the synthesis of complex organic molecules. For example, the synthesis of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione involved structural analysis showing how bromo compounds contribute to molecular stability and interaction through hydrogen-bonded dimers Fun et al., 2009.

Biological Activity

  • Enzyme Inhibition : The bromophenols, structurally related to the mentioned compound, have shown inhibition profiles for various enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating potential therapeutic applications Bayrak et al., 2017.

Chemical Reactions

  • Cleavage and Polymerization : Research on 2-Hydroxy-2-methylbut-3-yn-4-ylbenzenes, accessible from bromobenzenes, highlights the efficient cleavage by water-miscible reagents leading to the formation of volatile ethynylbenzenes, demonstrating the versatility of bromo compounds in synthetic chemistry Macbride & Wade, 1996.

Environmental and Industrial Applications

  • Detoxification and Biodegradation : Bromoxynil, a compound related to the structure of interest, undergoes biodegradation by specific bacterial enzymes, revealing potential environmental applications in bioremediation and the development of herbicide-resistant plants McBride et al., 1986.

Material Science

  • Polymer Synthesis : The compound has applications in the synthesis of novel aromatic polyimides, indicating its utility in material science for developing new materials with desirable thermal and chemical properties Butt et al., 2005.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, it should be handled with appropriate safety measures .

Properties

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEHXBRYKZWCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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